

A head-to-head study of different choline salts on plasma choline levels

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Compound of Interest

Compound Name: Choline Bitartrate

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A Head-to-Head Comparison of Choline Salts on Plasma Choline Levels

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Choline Bioavailability

Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. Its supplementation is of growing interest in various fields, from cognitive enhancement to liver health. However, the market offers a variety of choline salts, each with claims of superior bioavailability and efficacy. This guide provides a comprehensive, data-driven comparison of different choline salts, focusing on their impact on plasma choline levels as a key indicator of absorption and availability.

Comparative Analysis of Plasma Choline Levels

The following tables summarize quantitative data from head-to-head clinical studies that investigated the effects of different oral choline supplements on plasma choline concentrations and its key metabolites in healthy adults.

Study 1: Phosphatidylcholine vs. Choline Bitartrate

This study compared the pharmacokinetics of choline from phosphatidylcholine (PC) derived from krill oil against **choline bitartrate**.

Table 1: Pharmacokinetic Parameters of Plasma Choline and Metabolites after a Single Dose of Phosphatidylcholine (Krill Oil) vs. **Choline Bitartrate**^{[1][2]}

| Parameter | Choline | Betaine | Dimethylglycine (DMG) | Trimethylamine N-oxide (TMAO) |
|----------------------------|--|---|--|---|
| C _{max} (μmol/L) | | | | |
| Phosphatidylcholine | Comparable to Choline Bitartrate | Higher than Choline Bitartrate | Higher than Choline Bitartrate | Substantially lower than Choline Bitartrate |
| Choline Bitartrate | Comparable to Phosphatidylcholine | Lower than Phosphatidylcholine | Lower than Phosphatidylcholine | Substantially higher than Phosphatidylcholine |
| T _{max} (h) | | | | |
| Phosphatidylcholine | Significantly later than Choline Bitartrate | - | - | Comparable to Choline Bitartrate |
| Choline Bitartrate | Earlier than Phosphatidylcholine | - | - | Comparable to Phosphatidylcholine |
| AUC (Area Under the Curve) | | | | |
| Phosphatidylcholine | No significant difference from Choline Bitartrate | Higher AUC _{0–12h} than Choline Bitartrate | Slightly higher AUC _{0–12h} than Choline Bitartrate | Significantly lower than Choline Bitartrate |
| Choline Bitartrate | No significant difference from Phosphatidylcholine | Lower AUC _{0–12h} than Phosphatidylcholine | Slightly lower AUC _{0–12h} than Phosphatidylcholine | Significantly higher than Choline Bitartrate |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.
AUC: Area under the plasma concentration-time curve.

Study 2: Choline Chloride vs. Choline Bitartrate vs. α -GPC vs. Egg-PC

This prospective randomized cross-over study compared the effects of four different choline supplements on plasma choline and its metabolites. A key finding was that while the kinetics differed, the overall absorption of choline (as measured by AUC) was not significantly different between the tested supplements.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Plasma Kinetics of Choline and Metabolites Following Administration of Different Choline Supplements[\[3\]](#)[\[4\]](#)

| Choline Salt | Peak Plasma Choline Concentration (Time to Peak) | Plasma Betaine Levels | Plasma TMAO Levels |
|----------------------------------|--|-----------------------|--------------------|
| Choline Chloride | ≈ 1-2 hours | Increased | Rapidly increased |
| Choline Bitartrate | ≈ 1-2 hours | Increased | Rapidly increased |
| Alpha-GPC (α -GPC) | ≈ 1-2 hours | Increased | Rapidly increased |
| Egg Phosphatidylcholine (Egg-PC) | ≈ 3 hours (latest peak) | Increased | Did not increase |

Alpha-GPC vs. Citicoline: Insights from Available Data

A direct head-to-head study with detailed plasma concentration-time curves for oral administration of Alpha-GPC and Citicoline in humans is not readily available in the reviewed literature. However, some studies provide valuable insights:

- An intramuscular study showed that L-alpha-glycerylphosphorylcholine (alpha-GPC) resulted in a more rapid and significantly higher increase in free plasma choline levels compared to citicoline when both were administered at a 1,000 mg dose.[\[5\]](#)

- One study on oral Alpha-GPC reported that a 1,000 mg dose increased plasma choline from a baseline of 8.1 $\mu\text{mol/L}$ to 12.1 $\mu\text{mol/L}$ (a 49% increase) at 60 minutes post-ingestion in healthy young men.[\[7\]](#)
- Citicoline is well-absorbed orally and is metabolized into choline and cytidine, leading to increased blood choline levels.[\[8\]](#)[\[9\]](#)

While both Alpha-GPC and Citicoline are considered highly bioavailable and able to cross the blood-brain barrier, the existing data suggests that Alpha-GPC may lead to a more immediate and pronounced spike in plasma choline.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Study 1: Phosphatidylcholine (Krill Oil) vs. Choline Bitartrate (Mödingner et al., 2019)[\[1\]](#)[\[2\]](#)

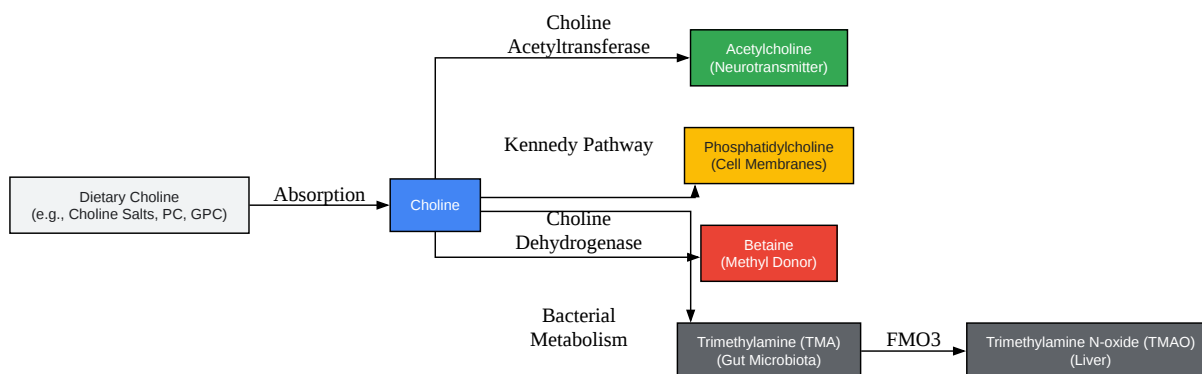
- Study Design: This was a randomized, single-dose, parallel-group study in healthy volunteers.
- Participants: Healthy male and female volunteers were recruited.
- Intervention: Participants received a single dose of either phosphatidylcholine from SuperbaBoost™ krill oil or **choline bitartrate**.
- Blood Sampling: Blood samples were collected at baseline (0h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
- Analytical Method: Plasma concentrations of free choline, betaine, dimethylglycine (DMG), and trimethylamine N-oxide (TMAO) were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters including C_{max}, T_{max}, and AUC were calculated from the plasma concentration-time data.

Study 2: Choline Chloride vs. Choline Bitartrate vs. α -GPC vs. Egg-PC (Gindner et al., 2021)[\[3\]](#)[\[4\]](#)

- **Study Design:** A prospective, randomized, cross-over study.
- **Participants:** Six healthy adult men participated in the study.
- **Intervention:** Each participant received a single oral dose of 550 mg of choline equivalent from four different supplements: choline chloride, **choline bitartrate**, α -glycerophosphocholine (GPC), and egg-phosphatidylcholine (egg-PC). The administrations were in a randomized sequence with a washout period of at least one week between each.
- **Blood Sampling:** Blood samples were collected at baseline and at various time points up to 6 hours after supplement intake.
- **Analytical Method:** Plasma concentrations of choline, betaine, and TMAO were analyzed by tandem mass spectrometry.
- **Data Analysis:** The area under the curve (AUC) of plasma concentrations was calculated to compare the total absorption of choline from the different supplements.

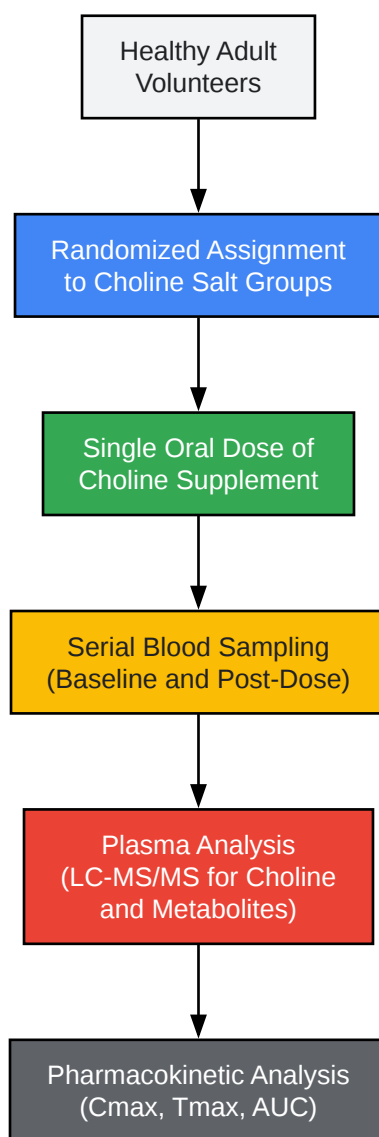
Visualizing Choline Metabolism

The following diagrams illustrate key aspects of choline metabolism and the experimental workflow for assessing the bioavailability of different choline salts.



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Figure 1. Simplified Choline Metabolism Pathway.



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Figure 2. Experimental Workflow for Bioavailability Study.

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